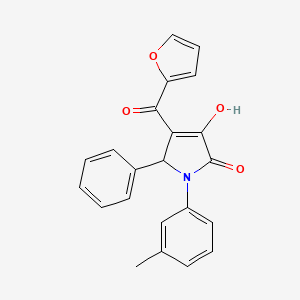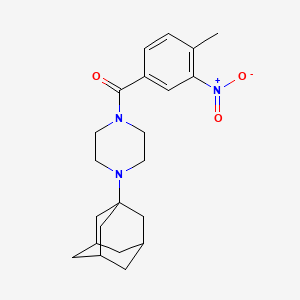![molecular formula C25H28N2O6 B11508224 3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11508224.png)
3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methylphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, and morpholine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolidone ring, the introduction of the hydroxy and methoxy groups, and the attachment of the morpholine and benzoyl groups. Typical reaction conditions might include:
Formation of the pyrrolidone ring: This could involve a cyclization reaction under acidic or basic conditions.
Introduction of hydroxy and methoxy groups: These groups could be introduced through electrophilic aromatic substitution reactions.
Attachment of morpholine and benzoyl groups: These steps might involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones, while reduction of the benzoyl group could yield alcohols.
Wissenschaftliche Forschungsanwendungen
This compound’s diverse functional groups make it a candidate for various scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: Its potential biological activity could be explored for drug development.
Medicine: It might serve as a lead compound for developing new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It could influence cellular signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-HYDROXY-5-(4-HYDROXY-3-METHOXYPHENYL)-4-(4-METHYLBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares similarities with other compounds that have hydroxyl, methoxy, and morpholine groups.
Uniqueness
Functional Group Diversity: The combination of hydroxyl, methoxy, benzoyl, and morpholine groups in a single molecule is relatively unique.
Its unique structure may offer distinct advantages in specific applications, such as drug development or materials science.
For detailed and specific information, consulting scientific literature and databases is recommended
Eigenschaften
Molekularformel |
C25H28N2O6 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
(4Z)-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28N2O6/c1-16-3-5-17(6-4-16)23(29)21-22(18-7-8-19(28)20(15-18)32-2)27(25(31)24(21)30)10-9-26-11-13-33-14-12-26/h3-8,15,22,28-29H,9-14H2,1-2H3/b23-21- |
InChI-Schlüssel |
MAYJKALQXNDBSU-LNVKXUELSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)O)OC)/O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=C(C=C4)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [(4E)-1-(1,3-benzothiazol-2-yl)-4-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B11508142.png)

![1-{6-[(2-hydroxyethyl)amino]hexyl}-3,6-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11508167.png)
![1-benzyl-9a-[(Z)-2-(4-methoxyphenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11508173.png)
![N-(4-ethoxyphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)acetamide](/img/structure/B11508177.png)
![1-(2-Methylphenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B11508185.png)

![3-(Adamantan-1-YL)-6-amino-4-(4-hydroxy-3-methoxyphenyl)-1H,4H-pyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11508198.png)

![N-(2-{4-[(2-chlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B11508206.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11508208.png)

![3-(4-Chlorobenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11508220.png)
![5-(4-Chlorophenyl)-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11508222.png)
